molecular formula C5H6F4O B1614856 (2,2,3,3-Tetrafluorocyclobutyl)methanol CAS No. 378-17-6

(2,2,3,3-Tetrafluorocyclobutyl)methanol

Cat. No. B1614856
CAS RN: 378-17-6
M. Wt: 158.09 g/mol
InChI Key: DIXNZPIYNXRZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,2,3,3-Tetrafluorocyclobutyl)methanol” is a chemical compound with the empirical formula C5H6F4O . It has a molecular weight of 158.09 g/mol . The CAS number for this compound is 378-17-6 .


Molecular Structure Analysis

The InChI string for “(2,2,3,3-Tetrafluorocyclobutyl)methanol” is InChI=1S/C5H6F4O/c6-4(7)1-3(2-10)5(4,8)9/h3,10H,1-2H2 . The Canonical SMILES string is C1C(C(C1(F)F)(F)F)CO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,2,3,3-Tetrafluorocyclobutyl)methanol” include a molecular weight of 158.09 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has one rotatable bond . The exact mass and monoisotopic mass of the compound are 158.03547746 g/mol . The topological polar surface area is 20.2 Ų .

Scientific Research Applications

Methanol as a Building Block for Chemical Synthesis

Methanol is a foundational molecule in organic chemistry, serving as a precursor for synthesizing complex chemical structures like acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. Its role in producing dimethyl ether (DME) and hydrogen showcases its versatility. DME production and hydrogen generation via steam and autothermal reforming highlight methanol's importance in the chemical industry and renewable energy sector (Dalena et al., 2018).

Methanol in Hydrogen Storage and Conservation

The conversion of CO2 to methanol offers a promising method for CO2 emission reduction, positioning methanol as an efficient energy carrier for hydrogen storage. This application underscores methanol's potential in addressing environmental challenges and advancing sustainable energy solutions (Dalena et al., 2018).

Catalysis and Organic Reactions

Methanol acts as a solvent and reagent in various catalytic processes and organic reactions, facilitating the synthesis of pharmaceuticals and fine chemicals. The synthesis of 3-halohydrofurans via hydroxylation/halocyclization of cyclopropyl methanols with water and electrophilic halides is an example of methanol's role in innovative synthetic methodologies (Mothe et al., 2011).

Methanol in Environmental and Material Sciences

Methanol's application extends to environmental science, where its reactivity with *OH radicals produced during H2O2 photolysis is used for UV actinometry in photoreactors. This application demonstrates methanol's utility in studying and optimizing photochemical processes relevant to environmental remediation and water treatment (Goldstein et al., 2007).

properties

IUPAC Name

(2,2,3,3-tetrafluorocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O/c6-4(7)1-3(2-10)5(4,8)9/h3,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXNZPIYNXRZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880140
Record name 2,2,3,3-Tetrafluorocyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,3,3-Tetrafluorocyclobutyl)methanol

CAS RN

378-17-6
Record name 2,2,3,3-Tetrafluorocyclobutanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=378-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanemethanol, 2,2,3,3-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanemethanol, 2,2,3,3-tetrafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,3,3-Tetrafluorocyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetrafluorocyclobutanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2,3,3-Tetrafluorocyclobutyl)methanol
Reactant of Route 2
(2,2,3,3-Tetrafluorocyclobutyl)methanol
Reactant of Route 3
(2,2,3,3-Tetrafluorocyclobutyl)methanol
Reactant of Route 4
(2,2,3,3-Tetrafluorocyclobutyl)methanol
Reactant of Route 5
(2,2,3,3-Tetrafluorocyclobutyl)methanol
Reactant of Route 6
Reactant of Route 6
(2,2,3,3-Tetrafluorocyclobutyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.